Home > Products > Screening Compounds P29945 > 3,6-Diaminophthalimide
3,6-Diaminophthalimide - 1660-15-7

3,6-Diaminophthalimide

Catalog Number: EVT-3484835
CAS Number: 1660-15-7
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,6-Diaminophthalimide is a chemical compound belonging to the phthalimide family, characterized by the presence of two amino groups at the 3 and 6 positions of the phthalimide structure. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry. The molecular formula for 3,6-diaminophthalimide is C8H8N2OC_8H_8N_2O, and it is classified as an aromatic amine.

Source and Classification

3,6-Diaminophthalimide can be derived from phthalic anhydride through various synthetic routes. It is classified under the category of phthalimides, which are cyclic imides formed from phthalic acid derivatives. Phthalimides are known for their diverse biological activities and are often used as intermediates in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 3,6-diaminophthalimide typically involves the following methods:

  1. Nitration followed by Reduction: The starting material, phthalic anhydride, undergoes nitration to introduce nitro groups at the 3 and 6 positions. Subsequent reduction of these nitro groups yields the desired diamine product.
  2. Direct Amination: An alternative method involves the direct amination of phthalic anhydride using ammonia or primary amines in the presence of catalysts.

Technical Details

  • The nitration process generally requires careful control of temperature and reaction time to avoid over-nitration.
  • Reductive processes can utilize catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride.
  • Reaction conditions such as solvent choice (e.g., ethanol or acetic acid) and temperature are critical for optimizing yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3,6-diaminophthalimide features a bicyclic structure with two amino groups attached to a phthalimide ring system. The structural formula can be represented as follows:

C8H8N2O\text{C}_8\text{H}_8\text{N}_2\text{O}

Data

  • Molecular Weight: 164.16 g/mol
  • Melting Point: Approximately 160 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

3,6-Diaminophthalimide participates in several chemical reactions:

  1. Acylation Reactions: The amino groups can react with acyl chlorides to form amides.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or Schiff bases.
  3. Polymerization: This compound can serve as a monomer in polymerization reactions to create polyimides with enhanced thermal stability.

Technical Details

  • Reaction conditions such as temperature, pH, and reaction time significantly influence the outcome of these reactions.
  • Catalysts may be required for certain transformations to enhance reaction rates and selectivity.
Mechanism of Action

Process

The mechanism of action for 3,6-diaminophthalimide primarily involves its interaction with biological targets due to its amine functional groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules.

Data

Research indicates that derivatives of 3,6-diaminophthalimide exhibit biological activities such as antimicrobial properties and potential anticancer effects. The exact mechanism often involves modulation of enzyme activity or interference with cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Color: Light yellow to white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino groups.
Applications

3,6-Diaminophthalimide has a variety of scientific uses:

  1. Material Science: Utilized in the synthesis of high-performance polymers due to its thermal stability.
  2. Pharmaceuticals: Investigated for its potential as an antimicrobial agent and in cancer therapy.
  3. Dyes and Pigments: Employed in the formulation of dyes owing to its chromogenic properties.
Pharmacological Applications of 3,6-Diaminophthalimide Derivatives

Neuroinflammation Modulation via TNF-α Inhibition

Tumor necrosis factor-alpha (TNF-α) is a master regulator of neuroinflammatory cascades implicated in acute and chronic neurological disorders. 3,6-Diaminophthalimide derivatives, such as 3,6'-dithiothalidomide, exert potent TNF-α suppression through post-transcriptional mRNA degradation mechanisms. In LPS-stimulated RAW 264.7 macrophage cultures, these derivatives reduced TNF-α levels by 60–80% at concentrations of 10–30 μM, outperforming classical thalidomide by 3- to 5-fold in efficacy [1] [2]. This inhibition is mechanistically distinct from biologic TNF-α inhibitors (e.g., etanercept, infliximab), which target extracellular cytokine clearance but exhibit poor blood-brain barrier (BBB) penetration. The lipophilic nature of 3,6-diaminophthalimide analogs enables effective CNS bioavailability, making them suitable for neuroinflammatory conditions [1] [9].

Table 1: TNF-α Inhibition by Phthalimide Derivatives in Cellular Models

CompoundCell ModelTNF-α Reduction (%)ConcentrationReference
3,6'-DithiothalidomideRAW 264.7 + LPS82%30 μM [1]
ThalidomideRAW 264.7 + LPS25%30 μM [1]
F-3,6′-DP (Pomalidomide analog)Microglia + Aβ75%100 nM [2]

Therapeutic Potential in Traumatic Brain Injury (TBI) Models

Closed-head weight-drop murine models of mild TBI (mTBI) demonstrate that a single systemic dose (28–56 mg/kg) of 3,6'-dithiothalidomide administered 1 hr pre-injury or 12 hrs post-injury fully reverses cognitive deficits in Y-maze, novel object recognition, and passive avoidance tests at 72 hrs and 7 days post-TBI [1]. This correlates with reduced hippocampal TNF-α elevations and attenuated neuronal loss. In moderate TBI models using controlled cortical impact (CCI), structurally optimized derivatives like F-3,6′-dithiopomalidomide (F-3,6′-DP) decrease lesion volume by 40% and accelerate recovery of motor coordination within 7 days post-injury. This occurs via suppression of microglial activation and downstream chemokines (e.g., CXCL1, IL-1β) [2] [8].

Table 2: Neurobehavioral Outcomes in TBI Models Treated with 3,6-Diaminophthalimide Derivatives

TBI ModelCompoundDose & TimingKey Outcomes
Closed-head mTBI3,6'-Dithiothalidomide28 mg/kg; 1 hr pre-injuryNormalized cognition at 72 hrs
CCI Moderate TBIF-3,6′-DP10 mg/kg; 1, 24 hrs post40% smaller lesions; improved motor function

Role in Mitigating Secondary Neurodegenerative Pathways

Chronic neuroinflammation driven by TNF-α is a hallmark of Alzheimer’s disease (AD) and Parkinson’s disease (PD). 3,6-Diaminophthalimide derivatives disrupt the TNF-α/NF-κB signaling axis, which governs amyloid precursor protein (APP) processing and α-synuclein aggregation. In LPS-challenged rodents, F-3,6′-DP reduces hippocampal TNF-α levels by 68% and suppresses amyloid-β-induced synaptic toxicity [2]. Additionally, these compounds inhibit astrocyte reactivity and microglial NLRP3 inflammasome activation, pathways implicated in dopamine neuron degeneration in PD models. By attenuating the feedforward loop of cytokine release and neuronal damage, 3,6-diaminophthalimide derivatives may slow cross-disease neurodegenerative cascades [2] [8].

Cereblon-Targeted Drug Design to Minimize Teratogenicity

Classical thalidomide analogs bind cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, triggering degradation of transcription factors (SALL4, Ikaros, Aiolos) linked to teratogenicity and anti-angiogenic effects. 3,6-Diaminophthalimide derivatives incorporate strategic modifications to hinder CRBN binding:

  • Dithio bridge incorporation (as in 3,6'-dithiothalidomide) disrupts hydrogen bonding with CRBN’s tri-Trp pocket [1] [9]
  • Tetrafluorobornylphthalimide (TFBP) replaces the glutarimide ring with a sterically hindered bicyclic moiety, reducing SALL4 degradation by >90% vs. pomalidomide [8]Chicken embryo assays confirm TFBP lacks limb malformations at anti-inflammatory doses, addressing a critical limitation of first-generation IMiDs [8].

Comparative Efficacy of Thalidomide Analogues

3,6-Diaminophthalimide derivatives exhibit enhanced neurospecificity and potency over classical thalidomide analogs:

Table 3: Comparative Anti-Inflammatory Profiles of Phthalimide-Based Drugs

ParameterThalidomide3,6'-DithiothalidomideF-3,6′-DPTetrafluorobornylphthalimide (TFBP)
TNF-α IC₅₀ (μM)2007.50.051.2
BBB PenetrationLowHighHighModerate
CRBN BindingHighLowModerateUndetectable
SALL4 DegradationYesNoYesNo

Key advances include:

  • Potency Optimization: F-3,6′-DP achieves TNF-α suppression at sub-micromolar concentrations (IC₅₀ = 50 nM), leveraging fluorination to enhance metabolic stability [2] [9].
  • Structural Hybridization: Molecular hybridization of phthalimide with thiazole or sulfonamide groups (e.g., LASSBio-468) augments cytokine suppression while uncoupling teratogenicity [4] [10].
  • Pleiotropic Actions: Derivatives concurrently inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), broadening anti-inflammatory effects beyond TNF-α modulation [5] [10].

Properties

CAS Number

1660-15-7

Product Name

3,6-Diaminophthalimide

IUPAC Name

4,7-diaminoisoindole-1,3-dione

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,9-10H2,(H,11,12,13)

InChI Key

GNDGADUBGMTBEC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1N)C(=O)NC2=O)N

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.